molecular formula C20H16BrN3O5S B6041980 4-bromo-3-{[(4-methylphenyl)amino]sulfonyl}-N-(3-nitrophenyl)benzamide

4-bromo-3-{[(4-methylphenyl)amino]sulfonyl}-N-(3-nitrophenyl)benzamide

Cat. No. B6041980
M. Wt: 490.3 g/mol
InChI Key: COLDFXVWIPETGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-3-{[(4-methylphenyl)amino]sulfonyl}-N-(3-nitrophenyl)benzamide, also known as BMS-345541, is a selective inhibitor of IκB kinase (IKK) that plays a crucial role in the regulation of the nuclear factor-κB (NF-κB) pathway. The NF-κB pathway is responsible for the transcription of genes that are involved in inflammation, immunity, cell proliferation, and apoptosis. Dysregulation of this pathway is implicated in several diseases, including cancer, autoimmune disorders, and inflammatory diseases. BMS-345541 has been extensively studied for its potential therapeutic applications in these diseases.

Mechanism of Action

4-bromo-3-{[(4-methylphenyl)amino]sulfonyl}-N-(3-nitrophenyl)benzamide selectively inhibits the IKK complex, which is responsible for the phosphorylation and degradation of IκBα, a protein that inhibits the activation of NF-κB. By inhibiting the IKK complex, 4-bromo-3-{[(4-methylphenyl)amino]sulfonyl}-N-(3-nitrophenyl)benzamide prevents the activation of NF-κB, which leads to the downregulation of genes involved in inflammation, immunity, cell proliferation, and apoptosis.
Biochemical and Physiological Effects
4-bromo-3-{[(4-methylphenyl)amino]sulfonyl}-N-(3-nitrophenyl)benzamide has been shown to have several biochemical and physiological effects. In cancer, 4-bromo-3-{[(4-methylphenyl)amino]sulfonyl}-N-(3-nitrophenyl)benzamide has been shown to induce apoptosis and inhibit cell proliferation by blocking the NF-κB pathway. In autoimmune disorders, 4-bromo-3-{[(4-methylphenyl)amino]sulfonyl}-N-(3-nitrophenyl)benzamide has been shown to reduce inflammation and prevent tissue damage by inhibiting the production of pro-inflammatory cytokines. In inflammatory diseases, 4-bromo-3-{[(4-methylphenyl)amino]sulfonyl}-N-(3-nitrophenyl)benzamide has been shown to reduce pain and inflammation by blocking the NF-κB pathway.

Advantages and Limitations for Lab Experiments

4-bromo-3-{[(4-methylphenyl)amino]sulfonyl}-N-(3-nitrophenyl)benzamide has several advantages and limitations for lab experiments. One of the advantages is its selectivity for the IKK complex, which allows for the specific inhibition of the NF-κB pathway. Another advantage is its ability to penetrate cell membranes, which allows for the inhibition of intracellular signaling pathways. However, one of the limitations is its solubility in water, which can make it difficult to use in certain experiments. Another limitation is its potential for off-target effects, which can affect the interpretation of experimental results.

Future Directions

There are several future directions for the study of 4-bromo-3-{[(4-methylphenyl)amino]sulfonyl}-N-(3-nitrophenyl)benzamide. One direction is the development of more selective inhibitors of the IKK complex, which can minimize off-target effects. Another direction is the study of the effects of 4-bromo-3-{[(4-methylphenyl)amino]sulfonyl}-N-(3-nitrophenyl)benzamide in combination with other drugs, which can enhance its therapeutic potential. Additionally, the study of the effects of 4-bromo-3-{[(4-methylphenyl)amino]sulfonyl}-N-(3-nitrophenyl)benzamide in animal models can provide valuable information on its potential therapeutic applications in vivo. Finally, the study of the effects of 4-bromo-3-{[(4-methylphenyl)amino]sulfonyl}-N-(3-nitrophenyl)benzamide in different cell types and disease models can provide insights into its mechanism of action and potential therapeutic applications.

Synthesis Methods

4-bromo-3-{[(4-methylphenyl)amino]sulfonyl}-N-(3-nitrophenyl)benzamide can be synthesized using a multi-step process that involves the reaction of 4-bromo-3-nitrobenzoic acid with 4-methylphenylamine, followed by the reaction with chlorosulfonic acid and finally, the reaction with N-(3-nitrophenyl)benzamide.

Scientific Research Applications

4-bromo-3-{[(4-methylphenyl)amino]sulfonyl}-N-(3-nitrophenyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer, 4-bromo-3-{[(4-methylphenyl)amino]sulfonyl}-N-(3-nitrophenyl)benzamide has been shown to inhibit the growth and proliferation of cancer cells by blocking the NF-κB pathway. In autoimmune disorders, 4-bromo-3-{[(4-methylphenyl)amino]sulfonyl}-N-(3-nitrophenyl)benzamide has been shown to reduce inflammation and prevent tissue damage by inhibiting the production of pro-inflammatory cytokines. In inflammatory diseases, 4-bromo-3-{[(4-methylphenyl)amino]sulfonyl}-N-(3-nitrophenyl)benzamide has been shown to reduce pain and inflammation by blocking the NF-κB pathway.

properties

IUPAC Name

4-bromo-3-[(4-methylphenyl)sulfamoyl]-N-(3-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrN3O5S/c1-13-5-8-15(9-6-13)23-30(28,29)19-11-14(7-10-18(19)21)20(25)22-16-3-2-4-17(12-16)24(26)27/h2-12,23H,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COLDFXVWIPETGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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